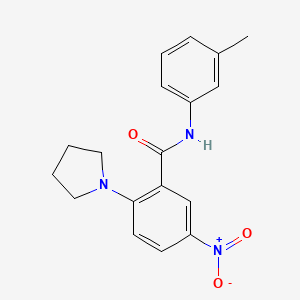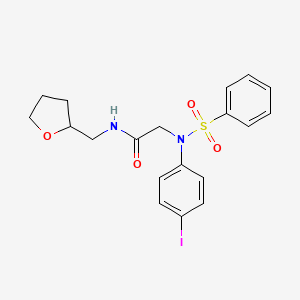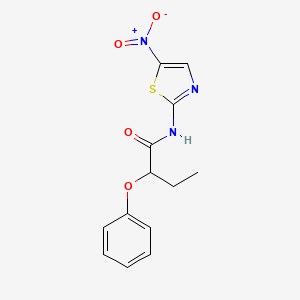![molecular formula C17H19N3OS B4087892 1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B4087892.png)
1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide
Overview
Description
1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide, commonly known as NAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPT belongs to the class of thioamides and is a potent inhibitor of several enzymes, including carbonic anhydrase, histone deacetylase, and metalloprotease.
Mechanism of Action
NAPT's mechanism of action involves the inhibition of several enzymes, including carbonic anhydrase, histone deacetylase, and metalloprotease. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body. Histone deacetylase is an enzyme that regulates gene expression by modifying histones. Metalloprotease is an enzyme that plays a role in the degradation of extracellular matrix proteins. By inhibiting these enzymes, NAPT can interfere with various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
NAPT has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. NAPT's inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. NAPT's inhibition of histone deacetylase can lead to changes in gene expression, which can affect various cellular processes. NAPT's inhibition of metalloprotease can lead to a decrease in the degradation of extracellular matrix proteins, which can affect tissue remodeling.
Advantages and Limitations for Lab Experiments
NAPT's potent inhibitory effects on various enzymes make it a valuable tool for scientific research. However, its high potency can also make it challenging to work with, as it can interfere with other cellular processes. Additionally, NAPT's low solubility in water can make it difficult to administer in lab experiments.
Future Directions
There are several potential future directions for the research on NAPT. One area of research could focus on its potential use in the treatment of viral infections. Another area of research could focus on its use in the treatment of inflammatory diseases. Further research could also investigate the development of more soluble forms of NAPT to improve its administration in lab experiments. Additionally, the potential use of NAPT as a tool for epigenetic research could be explored further.
Scientific Research Applications
NAPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. NAPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus. NAPT's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(naphthalen-1-ylcarbamothioyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-16(21)13-7-4-10-20(11-13)17(22)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBDHKSCJWKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=S)NC2=CC=CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylcarbamothioyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087827.png)
![N-allyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087837.png)

![5-nitro-2-(1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4087849.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide](/img/structure/B4087866.png)
![7-(3-chlorophenyl)-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087871.png)

![ethyl 4-({[(6-bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4087883.png)
![1-[4-fluoro-5-(2-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B4087900.png)
![ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4087902.png)
![6-isopropyl-3-(4-methoxyphenyl)-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087909.png)
![3-iodo-4-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4087915.png)